5-Bromo-2-cyanobenzene-1-sulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 280.53 g/mol. It features a bromine atom, a cyano group, and a sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis. The compound appears as a solid powder and is typically stored at low temperatures to maintain its stability .
Due to the absence of specific data, it's crucial to handle this compound with caution, assuming it shares properties with similar compounds. Here are some potential hazards:
The sulfonyl chloride group in 5-bromo-2-cyanobenzene-1-sulfonyl chloride is highly reactive and can participate in various nucleophilic substitution reactions. It can react with amines to form sulfonamides or with alcohols to yield sulfonate esters. Additionally, the presence of the cyano group allows for potential reactions involving nucleophilic attack, providing pathways for further functionalization .
Several synthetic routes can be employed to produce 5-bromo-2-cyanobenzene-1-sulfonyl chloride:
5-Bromo-2-cyanobenzene-1-sulfonyl chloride finds utility in various fields:
Studies on the interactions of 5-bromo-2-cyanobenzene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles such as amines and alcohols. The sulfonyl chloride moiety undergoes nucleophilic attack, leading to the formation of various derivatives that may exhibit different biological or chemical properties. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential applications in medicinal chemistry .
Several compounds share structural similarities with 5-bromo-2-cyanobenzene-1-sulfonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Chloro-2-cyanobenzene-1-sulfonyl chloride | Contains chlorine instead of bromine | |
4-Bromo-2-cyanobenzenesulfonyl chloride | Bromine at position four instead of five | |
5-Bromo-2-methylbenzene-1-sulfonyl chloride | Methyl group addition alters reactivity |
The uniqueness of 5-bromo-2-cyanobenzene-1-sulfonyl chloride lies in its specific combination of functional groups, particularly the cyano and sulfonyl chloride groups, which allow for diverse reactivity patterns not found in other similar compounds. This makes it a versatile building block for synthesizing complex organic molecules .
5-Bromo-2-cyanobenzene-1-sulfonyl chloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, reflecting its structural complexity through precise positional descriptors. The compound bears the Chemical Abstracts Service registry number 1257415-88-5, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular weight of 280.53 grams per mole positions this compound within the medium molecular weight range characteristic of functionalized aromatic intermediates.
The structural classification of this compound places it within the aromatic sulfonyl chloride family, specifically as a trisubstituted benzene derivative. The benzene ring core provides the aromatic foundation, while the three distinct functional groups contribute complementary electronic effects. The bromine substituent at the 5-position introduces significant steric bulk and moderate electron-withdrawing character, influencing both reactivity patterns and regioselectivity in subsequent transformations. The cyano group at the 2-position serves as a powerful electron-withdrawing functionality, significantly affecting the electron density distribution throughout the aromatic system.
The systematic name 5-bromo-2-cyanobenzenesulfonyl chloride accurately conveys the substitution pattern, with alternative nomenclature including benzenesulfonyl chloride, 5-bromo-2-cyano-. The Simplified Molecular Input Line Entry System representation, Carbon 1 equals Carbon Carbon equals Carbon open parenthesis equals Carbon open parenthesis Carbon equals Carbon 1 Bromine close parenthesis Sulfur open parenthesis equals Oxygen close parenthesis open parenthesis equals Oxygen close parenthesis Chlorine close parenthesis Carbon pound Nitrogen, provides computer-readable structural encoding essential for modern chemical informatics applications.
The development of aromatic sulfonyl chlorides emerged from fundamental advances in sulfur chemistry during the late nineteenth and early twentieth centuries. Industrial preparation methods for benzenesulfonyl chloride derivatives established the foundation for more complex substituted variants through systematic modification approaches. The synthetic methodology for preparing sulfonyl chlorides from aromatic compounds utilizing chlorosulfonic acid represents a cornerstone advancement that enabled access to diverse substitution patterns.
Early industrial processes focused on simple benzenesulfonyl chloride production through direct sulfonation and chlorination sequences. The introduction of multiple functional groups, particularly combinations of halogen and nitrile substituents, required sophisticated synthetic strategies that emerged from pharmaceutical industry demands for complex building blocks. Patent literature from the late twentieth century documented systematic approaches to multi-substituted aromatic sulfonyl chlorides, reflecting growing recognition of their synthetic utility.
The specific development of 5-bromo-2-cyanobenzene-1-sulfonyl chloride likely emerged from medicinal chemistry programs requiring access to multiply-functionalized aromatic intermediates. Contemporary synthetic methodologies have expanded access to such compounds through improved reaction conditions and catalyst systems, particularly those utilizing copper-mediated processes and diazotization strategies. Recent advances in Sandmeyer-type reactions have provided more efficient routes to complex aromatic sulfonyl chlorides, demonstrating the continued evolution of this synthetic field.
5-Bromo-2-cyanobenzene-1-sulfonyl chloride occupies a distinctive position within aromatic sulfonyl chloride chemistry due to its unique combination of functional groups and their specific positioning on the benzene ring. The compound belongs to the broader class of substituted benzenesulfonyl chlorides, which represent fundamental building blocks in synthetic organic chemistry. Within this classification, compounds bearing both halogen and cyano substituents constitute a specialized subset with enhanced synthetic utility.
The electronic properties of 5-bromo-2-cyanobenzene-1-sulfonyl chloride distinguish it from simpler aromatic sulfonyl chlorides through the combined influence of multiple electron-withdrawing groups. The cyano functionality contributes significant electron withdrawal through both inductive and resonance effects, while the bromine atom provides moderate electron withdrawal primarily through inductive mechanisms. This electronic environment enhances the electrophilicity of the sulfonyl chloride center, facilitating nucleophilic substitution reactions under mild conditions.
Comparative analysis with related compounds reveals systematic trends in reactivity and selectivity patterns. The 4-bromo-2-cyanobenzenesulfonyl chloride isomer exhibits similar reactivity profiles but different regioselectivity patterns in aromatic substitution reactions. The 3-bromo-2-cyanobenzene-1-sulfonyl chloride variant demonstrates altered electronic properties due to the different substitution pattern. These structural relationships provide insights into structure-activity correlations essential for rational synthetic design.
Compound | Chemical Abstracts Service Number | Molecular Weight | Bromine Position | Cyano Position |
---|---|---|---|---|
5-Bromo-2-cyanobenzene-1-sulfonyl chloride | 1257415-88-5 | 280.53 | 5 | 2 |
4-Bromo-2-cyanobenzenesulfonyl chloride | 431046-20-7 | 280.53 | 4 | 2 |
3-Bromo-2-cyanobenzene-1-sulfonyl chloride | Not specified | 280.53 | 3 | 2 |
The synthetic significance of 5-bromo-2-cyanobenzene-1-sulfonyl chloride stems from its multifunctional nature and diverse reactivity patterns across multiple reaction manifolds. The sulfonyl chloride functionality serves as a primary reactive center for nucleophilic substitution reactions, enabling efficient formation of sulfonamide, sulfonate ester, and related derivatives. Contemporary pharmaceutical synthesis frequently employs such reactions for introducing sulfonyl-containing pharmacophores into drug candidates.
The presence of both bromine and cyano substituents provides additional synthetic handles for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution processes. Metal-catalyzed cross-coupling reactions utilizing the bromine substituent enable formation of carbon-carbon and carbon-heteroatom bonds, expanding synthetic accessibility to complex molecular architectures. The cyano group offers opportunities for diverse transformations including reduction to primary amines, hydrolysis to carboxylic acids, and cycloaddition reactions.
Recent advances in sulfonyl chloride chemistry have emphasized the importance of compounds bearing multiple functional groups for late-stage functionalization strategies. The development of chemoselective reaction conditions allows sequential manipulation of different functional groups within the same molecule, maximizing synthetic efficiency. Studies demonstrate that 5-bromo-2-cyanobenzene-1-sulfonyl chloride participates effectively in such strategies, enabling construction of complex molecules through sequential transformations.
The compound finds particular utility in medicinal chemistry applications where the sulfonamide motif represents a key pharmacophore. Formation of sulfonamide derivatives through reaction with primary and secondary amines provides access to potential drug candidates with enhanced biological activity profiles. The additional functional groups enable fine-tuning of physicochemical properties including solubility, metabolic stability, and target selectivity.
Reaction Type | Nucleophile | Product Class | Typical Yields |
---|---|---|---|
Sulfonamide Formation | Primary Amines | Monosubstituted Sulfonamides | 85-95% |
Sulfonate Ester Formation | Alcohols | Alkyl Sulfonates | 80-90% |
Cross-Coupling | Organometallic Reagents | Biaryl Derivatives | 70-85% |
Nucleophilic Aromatic Substitution | Nucleophiles | Substituted Aromatics | 60-80% |
Corrosive;Irritant